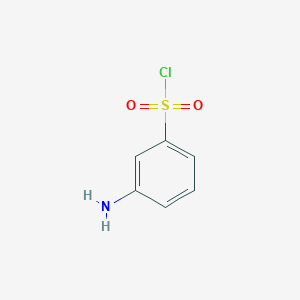
ÁCIDO 3-(9H-FLUOREN-9-ILMETOXICARBONILAMINO)HEPTANOICO
Descripción general
Descripción
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Este compuesto se utiliza principalmente en la síntesis de péptidos en fase sólida. El grupo Fmoc sirve como una protección temporal para el grupo amino durante el proceso de síntesis. Es estable en condiciones ácidas, pero se puede eliminar en condiciones básicas, lo cual es ideal para la construcción gradual de cadenas peptídicas .
Investigación en Proteómica
En proteómica, el ácido 3-(9H-Fluoren-9-ilmetoxicarbonilamino)heptanoico se puede utilizar para modificar péptidos y proteínas para mejorar su estabilidad y detección. Se puede utilizar para introducir etiquetas que facilitan la purificación o mejoran las propiedades espectroscópicas para fines analíticos .
Desarrollo de Fármacos
El papel del compuesto en la síntesis de péptidos lo hace valioso en el desarrollo de fármacos, particularmente para crear terapéuticos basados en péptidos. Estos compuestos pueden imitar péptidos naturales en el cuerpo y actuar como inhibidores o activadores de procesos biológicos .
Bioconjugación
Bioconjugación: las técnicas a menudo utilizan este compuesto para unir péptidos a otras moléculas, como fármacos, colorantes fluorescentes o polímeros. Esto es crucial para desarrollar sistemas de administración de fármacos dirigidos y herramientas de diagnóstico .
Ciencia de Materiales
En la ciencia de materiales, el compuesto se puede utilizar para crear recubrimientos superficiales que interactúan con moléculas biológicas. Esto tiene aplicaciones en el desarrollo de biosensores y materiales biocompatibles .
Estudios de Función Enzimática
El compuesto se utiliza en el estudio de funciones enzimáticas, especialmente proteasas que escinden enlaces peptídicos. Al incorporarlo en péptidos, los investigadores pueden investigar la especificidad y el mecanismo de estas enzimas .
Investigación Agrícola
En la agricultura, se pueden diseñar compuestos basados en péptidos para mejorar el crecimiento de las plantas o proteger los cultivos de plagas. El ácido 3-(9H-Fluoren-9-ilmetoxicarbonilamino)heptanoico puede ser un bloque de construcción para tales péptidos bioactivos .
Nanotecnología
Por último, en nanotecnología, este compuesto se puede utilizar para funcionalizar nanopartículas con péptidos, que luego se pueden utilizar para diversas aplicaciones, incluida la administración de fármacos y la obtención de imágenes .
Mecanismo De Acción
Target of Action
This compound is a derivative of alanine , a common amino acid, which suggests that it may interact with proteins or enzymes that recognize or process alanine.
Mode of Action
As an alanine derivative , it may interact with its targets in a similar manner to alanine, possibly acting as a substrate, inhibitor, or modulator. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that it may be used in peptide synthesis , where the Fmoc group serves as a protective group for the amino acid during synthesis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the Fmoc group is typically removed under basic conditions in peptide synthesis , so the pH could potentially affect the compound’s stability and activity.
Análisis Bioquímico
Biochemical Properties
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound is commonly used as a protecting group for amino acids during peptide synthesis. This compound interacts with various enzymes and proteins involved in peptide bond formation, such as peptidyl transferases and aminoacyl-tRNA synthetases. The nature of these interactions is primarily based on the ability of the Fmoc group to protect the amino group of amino acids, preventing unwanted side reactions during peptide elongation .
Cellular Effects
The effects of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid on cells and cellular processes are primarily related to its role in peptide synthesis. This compound can influence cell function by facilitating the production of specific peptides that may act as signaling molecules, enzymes, or structural proteins. By enabling the synthesis of these peptides, 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid exerts its effects through the protection of amino groups during peptide synthesis. The Fmoc group binds to the amino group of amino acids, preventing them from participating in unwanted side reactions. This protection is crucial for the stepwise elongation of peptides, ensuring the correct sequence and structure of the synthesized peptides. Additionally, the removal of the Fmoc group is a controlled process, allowing for precise manipulation of peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the stability of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is crucial for maintaining its effectiveness in peptide synthesis. Degradation of the compound can lead to incomplete or incorrect peptide sequences, affecting the overall outcome of biochemical experiments .
Dosage Effects in Animal Models
The effects of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. Threshold effects have been observed, where the compound’s effectiveness plateaus or decreases beyond a certain dosage .
Metabolic Pathways
3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. The presence of the Fmoc group can also affect metabolic flux and metabolite levels by influencing the availability of amino acids for peptide synthesis .
Transport and Distribution
Within cells and tissues, 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can effectively participate in peptide synthesis. The transport and distribution of this compound are crucial for its function and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is influenced by targeting signals and post-translational modifications. This compound is typically directed to specific compartments or organelles involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. The localization of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid is essential for its activity and function, ensuring that it is available where peptide synthesis occurs .
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQPLDXCKOKHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588772 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683219-85-4 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Chloromethyl)sulfanyl]cyclohexane](/img/structure/B1603230.png)

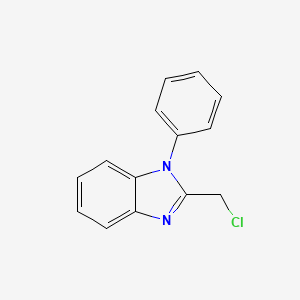
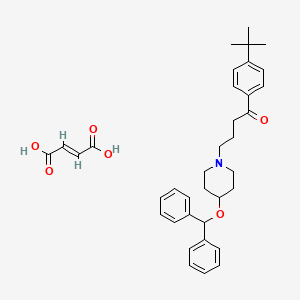
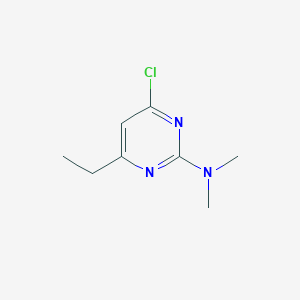
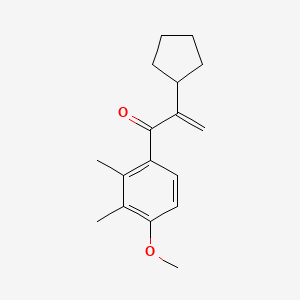

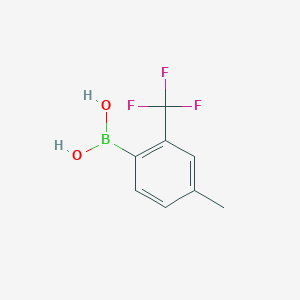
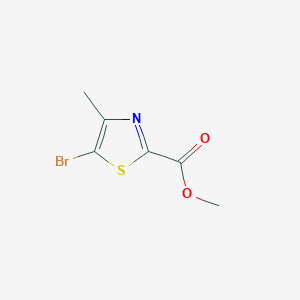
![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)
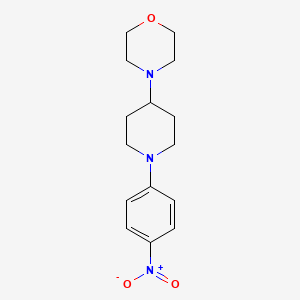

![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)
